molecular formula C22H27NO4S B11649301 Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11649301
M. Wt: 401.5 g/mol
InChI Key: YQOGLYUKEXAYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

The synthesis of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the ethyl ester and the dimethylphenoxyacetamido groups. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

ETHYL 2-[2-(2,3-DIMETHYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO4S/c1-5-26-22(25)20-16-10-9-13(2)11-18(16)28-21(20)23-19(24)12-27-17-8-6-7-14(3)15(17)4/h6-8,13H,5,9-12H2,1-4H3,(H,23,24)

InChI Key

YQOGLYUKEXAYKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.